(E)-3-(2,4-DICHLOROPHENYL)-1-{4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINO}-2-PROPEN-1-ONE
Overview
Description
(E)-3-(2,4-DICHLOROPHENYL)-1-{4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINO}-2-PROPEN-1-ONE is a complex organic compound characterized by its unique structural components, including a dichlorophenyl group, a pyrazolyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,4-DICHLOROPHENYL)-1-{4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINO}-2-PROPEN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the dichlorophenyl and nitrophenyl intermediates, followed by their coupling with the pyrazolyl group under specific reaction conditions. Common reagents used in these reactions include strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,4-DICHLOROPHENYL)-1-{4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINO}-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents to ensure the desired transformations. Major products formed from these reactions include various substituted derivatives and reduced forms of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(2,4-DICHLOROPHENYL)-1-{4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINO}-2-PROPEN-1-ONE is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound is utilized in the development of specialty chemicals and advanced materials. Its applications range from the production of high-performance polymers to the formulation of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-3-(2,4-DICHLOROPHENYL)-1-{4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]PIPERAZINO}-2-PROPEN-1-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
The uniqueness of this compound lies in its multi-functional groups, which confer a wide range of chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-[4-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl]prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23Cl2N5O3/c1-16-13-17(2)30(27-16)23-15-20(6-7-22(23)31(33)34)28-9-11-29(12-10-28)24(32)8-4-18-3-5-19(25)14-21(18)26/h3-8,13-15H,9-12H2,1-2H3/b8-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQOEZKGOUIEDW-XBXARRHUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=CC(=C2)N3CCN(CC3)C(=O)C=CC4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C2=C(C=CC(=C2)N3CCN(CC3)C(=O)/C=C/C4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23Cl2N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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